molecular formula C10H10Cl2O B022224 2,4-Dichloro-1-phenylbutan-1-one CAS No. 103905-77-7

2,4-Dichloro-1-phenylbutan-1-one

Cat. No. B022224
Key on ui cas rn: 103905-77-7
M. Wt: 217.09 g/mol
InChI Key: JIXUCRDJWSDLRP-UHFFFAOYSA-N
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Patent
US05795905

Procedure details

To a solution of 2,4-dichlorobenzoyl chloride (4.5 g, 21.5 mmol) in tetrahydrofuran (30 ml) was treated with copper (I) iodide (200 mg) and cooled to -20° C. Propyl magnesium bromide (2.0M in diethyl ether, 11 ml, 11 mmol) was slowly injected (10 minutes) under nitrogen. The yellow suspension was stirred at -20° C. to -15° C. for 10 minutes, the cooling bath was removed and stirring was continued for another hour. The reaction was quenched with water, and the product was extracted with toluene. The organic phase was washed with 1N aqueous hydrochloric acid, bicarbonate and brine, filtrated through a silica gel pad and concentrated in vacuo to give 2,4-dichlorobutyrophenone as a yellowish oil (4.5 g, 96%) which was used in the next step without further purification. 1H NMR (CDCl3): 0.99 (t, 3H), 1.74 (m, 2H), 2.91 (t, 2H), 7.32 (d, 1H), 7.42 (d, 1H), 7.44 (s, 1H).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1C=C(Cl)C=C[C:3]=1[C:4]([Cl:6])=O.[CH2:12]([Mg]Br)[CH2:13][CH3:14].[O:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1>[Cu]I>[Cl:1][CH:2]([CH2:3][CH2:4][Cl:6])[C:21]([C:20]1[CH:14]=[CH:13][CH:12]=[CH:18][CH:19]=1)=[O:17]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC(=C1)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Name
copper (I) iodide
Quantity
200 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
C(CC)[Mg]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The yellow suspension was stirred at -20° C. to -15° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(10 minutes)
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for another hour
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with toluene
WASH
Type
WASH
Details
The organic phase was washed with 1N aqueous hydrochloric acid, bicarbonate and brine
FILTRATION
Type
FILTRATION
Details
filtrated through a silica gel pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC(C(=O)C1=CC=CC=C1)CCCl
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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